molecular formula C7H13N3 B1342742 3-(1H-Pyrazol-1-YL)butan-1-amine CAS No. 1006480-55-2

3-(1H-Pyrazol-1-YL)butan-1-amine

Cat. No. B1342742
CAS RN: 1006480-55-2
M. Wt: 139.2 g/mol
InChI Key: OAHMSQXNAIPBGB-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-YL)butan-1-amine is a chemical compound with the IUPAC name 3-(1H-pyrazol-4-yl)butan-1-amine . It has a molecular weight of 139.2 . It is in the form of oil .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in ligands that provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen .


Molecular Structure Analysis

The InChI code for 3-(1H-Pyrazol-1-YL)butan-1-amine is 1S/C7H13N3/c1-6(2-3-8)7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) . This indicates the presence of seven carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms in the molecule .


Chemical Reactions Analysis

Pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, have been found to exhibit excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals .


Physical And Chemical Properties Analysis

3-(1H-Pyrazol-1-YL)butan-1-amine has a molecular weight of 139.2 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of oil .

Scientific Research Applications

Safety and Hazards

The safety information for 3-(1H-Pyrazol-1-YL)butan-1-amine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, can be used as a model for further developments in catalytic processes relating to catecholase activity . They have a wide range of applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

3-pyrazol-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHMSQXNAIPBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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